6,6-dimethyl-9-(thiophen-2-yl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one
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Overview
Description
6,6-DIMETHYL-9-(2-THIENYL)-6,7,9,10-TETRAHYDRO-4H-[1,2,5]OXADIAZOLO[3,4-B][1,4]BENZODIAZEPIN-8(5H)-ONE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazepine core fused with an oxadiazole ring The presence of a thienyl group and multiple methyl groups further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-DIMETHYL-9-(2-THIENYL)-6,7,9,10-TETRAHYDRO-4H-[1,2,5]OXADIAZOLO[3,4-B][1,4]BENZODIAZEPIN-8(5H)-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a benzodiazepine derivative with a thienyl-substituted oxadiazole precursor can be carried out in the presence of a suitable catalyst and solvent to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6,6-DIMETHYL-9-(2-THIENYL)-6,7,9,10-TETRAHYDRO-4H-[1,2,5]OXADIAZOLO[3,4-B][1,4]BENZODIAZEPIN-8(5H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The thienyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6,6-DIMETHYL-9-(2-THIENYL)-6,7,9,10-TETRAHYDRO-4H-[1,2,5]OXADIAZOLO[3,4-B][1,4]BENZODIAZEPIN-8(5H)-ONE has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 6,6-DIMETHYL-9-(2-THIENYL)-6,7,9,10-TETRAHYDRO-4H-[1,2,5]OXADIAZOLO[3,4-B][1,4]BENZODIAZEPIN-8(5H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazolo[3,4-b]pyrazine Derivatives: These compounds share a similar oxadiazole core but differ in their substituents and overall structure.
Thiazole Derivatives: Thiazole-containing compounds have structural similarities and are known for their diverse biological activities.
Uniqueness
6,6-DIMETHYL-9-(2-THIENYL)-6,7,9,10-TETRAHYDRO-4H-[1,2,5]OXADIAZOLO[3,4-B][1,4]BENZODIAZEPIN-8(5H)-ONE stands out due to its unique combination of a benzodiazepine core with an oxadiazole ring and a thienyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16N4O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H16N4O2S/c1-15(2)6-8-11(9(20)7-15)12(10-4-3-5-22-10)17-14-13(16-8)18-21-19-14/h3-5,12H,6-7H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
PZDIBCCRARWWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=NON=C3N2)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
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